

Technical Monograph: 5-Hydroxy-3-methylindole

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Compound of Interest

Compound Name: 5-Hydroxy-3-methylindole

CAS No.: 1125-40-2

Cat. No.: B177197

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Executive Technical Summary

5-Hydroxy-3-methylindole (3-methyl-1H-indol-5-ol) is a bioactive indole derivative functioning primarily as a metabolic intermediate and a synthetic scaffold. Unlike Skatole (3-methylindole), which is known for its fecal odor and pneumotoxicity, the 5-hydroxy variant represents a Phase I metabolite with distinct solubility and reactivity profiles.

In drug development, it serves as a structural analog to serotonin (5-hydroxytryptamine), lacking the ethylamine side chain. Its primary significance lies in its role as a biomarker for tryptophan metabolism and its propensity for bioactivation into electrophilic imine methides, a mechanism central to indole-mediated toxicity.

Physicochemical Profile

The introduction of the hydroxyl group at the C5 position significantly alters the electron density of the indole ring, increasing polarity and raising the melting point compared to 3-methylindole.

Property	Value	Technical Context
CAS Number	1125-40-2	Distinct from Skatole (83-34-1)
Molecular Formula	C ₉ H ₉ NO	MW: 147.17 g/mol
Appearance	White to off-white crystalline solid	Darkens upon oxidation/light exposure
Melting Point	108–109 °C	Significantly higher than Skatole (95 °C) due to H-bonding
Boiling Point	344.8 °C (at 760 mmHg)	Predicted value; decomposes at high heat
Solubility	DMSO, Ethanol, Methanol	Limited water solubility; soluble in alkali
pKa (Predicted)	~10.2 (Phenolic OH)	Weakly acidic; forms phenolate anions in basic media
LogP	~1.99	Moderate lipophilicity; membrane permeable

Synthetic Pathways[3][4]

A. Chemical Synthesis: Fischer Indole Strategy

The most robust laboratory synthesis utilizes the Fischer Indole Synthesis. This method avoids the harsh conditions of the Nenitzescu synthesis often used for 5-hydroxyindoles but allows for specific alkylation at the C3 position.

Protocol Summary:

- **Hydrazone Formation:** Condensation of 4-benzyloxyphenylhydrazine with propionaldehyde yields the corresponding hydrazone.
- **Cyclization:** Acid-catalyzed rearrangement (using polyphosphoric acid or ZnCl₂) closes the ring to form 5-benzyloxy-3-methylindole.

- Deprotection: Catalytic hydrogenolysis ($H_2/Pd-C$) or Lewis acid cleavage (BBr_3) removes the benzyl group to yield the free phenol.

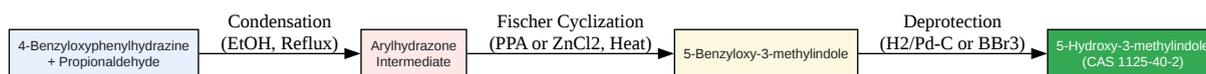


Figure 1: Fischer Indole Synthesis Route for 5-Hydroxy-3-methylindole

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B. Metabolic Biosynthesis

In biological systems (specifically porcine and human hepatic models), **5-hydroxy-3-methylindole** is generated via cytochrome P450-mediated hydroxylation of Skatole.

- Enzymes: CYP2E1, CYP2A19.[1]
- Pathway: Direct hydroxylation at the C5 position. This is a detoxification pathway compared to the dehydrogenation pathway (see Section 5).

Structural Characterization

Nuclear Magnetic Resonance (NMR)

The 5-hydroxy substitution pattern breaks the symmetry of the benzene ring, creating a distinct splitting pattern.

- 1H NMR (DMSO- d_6 , 400 MHz):
 - δ 10.5 ppm (s, 1H): Indole NH (broad, exchangeable).
 - δ 8.6 ppm (s, 1H): Phenolic OH.
 - δ 6.9 – 7.1 ppm (m, 3H): Aromatic protons (H4, H6, H7). The H4 proton often appears as a doublet with meta-coupling ($J \sim 2.5$ Hz) due to the OH group.
 - δ 6.8 ppm (s, 1H): C2-H proton (distinctive singlet/doublet for 3-substituted indoles).

- δ 2.2 – 2.3 ppm (s, 3H): C3-Methyl group.[2]

Mass Spectrometry (MS)[1]

- Molecular Ion:m/z 147 [M]⁺.
- Fragmentation: Loss of methyl radical (M-15) to form a stable quinoid-like cation is a common fragmentation pathway.

Biological Mechanism & Safety: The Bioactivation Risk

While **5-hydroxy-3-methylindole** is often a stable metabolite, the 3-methylindole scaffold possesses a latent toxicity mechanism known as bioactivation to imine methides.

Mechanism of Pneumotoxicity

The toxicity of 3-methylindoles is driven by dehydrogenation rather than hydroxylation. However, the 5-hydroxy derivative can still undergo oxidation to form reactive quinone-imine intermediates.

- Dehydrogenation: CYP enzymes abstract a hydrogen from the C3-methyl group.
- Electrophile Formation: This generates 3-methyleneindolenine (3MEI), a potent electrophile. [3]
- Adduct Formation: 3MEI reacts covalently with nucleophilic residues (Cysteine-SH) on proteins or Glutathione (GSH), leading to cellular damage (specifically in lung tissue, or "fog fever" in cattle).

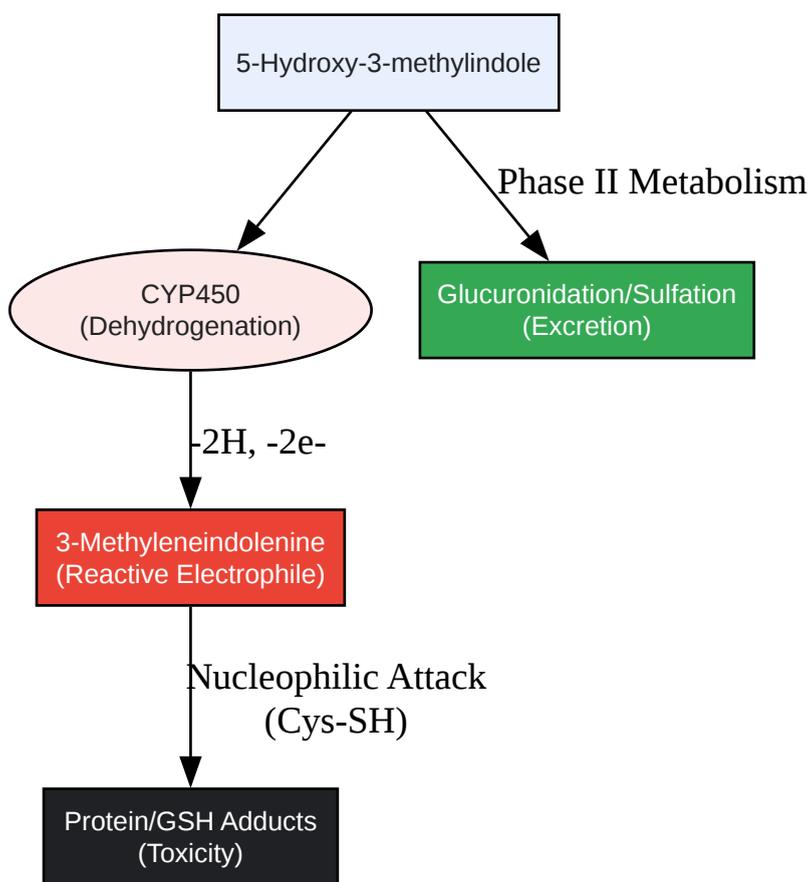


Figure 2: Bioactivation vs. Detoxification Pathways

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Experimental Handling Protocol

Storage and Stability[7]

- Light Sensitivity: Indoles are electron-rich and prone to photo-oxidation. Store in amber vials.
- Oxidation: The 5-hydroxy group makes this compound susceptible to air oxidation (browning). Store under inert gas (Argon/Nitrogen) at -20°C for long-term stability.
- Solution Stability: Unstable in acidic solutions over time; prepare fresh in degassed solvents.

Safety (SDS Summary)

- Signal Word: Warning.
- Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

- Special Note: Due to its structural similarity to pneumotoxic skatole metabolites, handle with high-efficiency particulate air (HEPA) filtration and avoid inhalation of dust.

References

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